molecular formula C9H11NO4 B8204954 6-(Dimethoxymethyl)pyridine-3-carboxylic acid

6-(Dimethoxymethyl)pyridine-3-carboxylic acid

Cat. No.: B8204954
M. Wt: 197.19 g/mol
InChI Key: HWSXSTVSXVTTQW-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)pyridine-3-carboxylic acid (CAS 1003856-18-5) is a specialty chemical building block based on the nicotinic acid (pyridine-3-carboxylic acid) scaffold. This compound is part of a class of nitrogen-containing heterocycles that are of significant interest in modern medicinal chemistry and drug discovery. Pyridine derivatives are the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting their critical role in the development of new therapeutic agents . The core structure of this compound, the pyridine-3-carboxylic acid (nicotinic acid) pharmacophore, is recognized for its versatile biological activities and its ability to interact with enzyme active sites through hydrogen bonding and π-π stacking interactions . Recent scientific research has demonstrated that novel nicotinic acid derivatives can be designed as potent enzyme inhibitors with dual anti-inflammatory and anti-hyperglycemic (anti-diabetic) properties . These synthetic analogs function by inhibiting enzymes like α-amylase, which is a key target for managing postprandial blood glucose levels in Type 2 Diabetes Mellitus . The dimethoxymethyl substituent on the pyridine ring presents a key functional handle for further chemical exploration, making this compound a valuable intermediate for constructing more complex molecules for biological evaluation. This product is intended for research and development purposes only, specifically for use in: Medicinal chemistry research as a precursor for synthesizing novel pharmacophores. Investigating structure-activity relationships (SAR) for enzyme inhibition. Development of potential therapeutic agents for metabolic and inflammatory diseases. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(dimethoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-6(5-10-7)8(11)12/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSXSTVSXVTTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Protection and Ortho-Lithiation

The carboxylic acid group at position 3 is first protected as an ethyl ester to mitigate its electron-withdrawing effects and facilitate directed metalation. Ethyl pyridine-3-carboxylate undergoes deprotonation at position 6 using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Subsequent quenching with dimethylformamide (DMF) introduces a formyl group at position 6, yielding ethyl 6-formylpyridine-3-carboxylate.

Reaction Conditions

  • Base : LDA (2.5 equiv, −78°C)

  • Electrophile : DMF (3.0 equiv)

  • Solvent : THF

  • Yield : 68–72%

Acetal Protection and Ester Hydrolysis

The formyl group is protected as a dimethyl acetal by refluxing with methanol and p-toluenesulfonic acid (pTSA). The ethyl ester is then hydrolyzed under acidic conditions (HCl, H₂O/EtOH) to regenerate the carboxylic acid, furnishing 6-(dimethoxymethyl)pyridine-3-carboxylic acid.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.91 (s, 1H, H2), 8.30 (d, J = 8.0 Hz, 1H, H4), 7.80 (d, J = 8.0 Hz, 1H, H5), 4.98 (s, 1H, OCH(OCH₃)₂), 3.42 (s, 6H, OCH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O acetal).

Oxidation of 6-Methylpyridine-3-carboxylic Acid

Bromination and Hydrolysis to Aldehyde

6-Methylpyridine-3-carboxylic acid is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux) to yield 6-(bromomethyl)pyridine-3-carboxylic acid. Hydrolysis with aqueous silver nitrate (AgNO₃) converts the bromomethyl group to an aldehyde, forming 6-formylpyridine-3-carboxylic acid.

Reaction Conditions

  • Brominating Agent : NBS (1.2 equiv), AIBN (0.1 equiv)

  • Solvent : CCl₄, 80°C, 12 h

  • Yield : 65%

Acetal Formation

The aldehyde is treated with methanol and pTSA at 60°C for 6 h to form the dimethyl acetal. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.

Optimization Table

EntryCatalystSolventTime (h)Yield (%)
1pTSAMeOH682
2HClMeOH875
3H₂SO₄MeOH668

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

6-Bromopyridine-3-carboxylic acid is coupled with dimethoxymethylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The reaction proceeds at 90°C for 12 h, yielding the coupled product after ester hydrolysis.

Challenges

  • Limited commercial availability of dimethoxymethylboronic acid.

  • Competing protodeboronation under basic conditions.

Negishi Coupling

6-Iodopyridine-3-carboxylate undergoes coupling with dimethoxymethylzinc bromide (prepared from dimethoxymethane and Zn) using Pd₂(dba)₃ as a catalyst. The ester is hydrolyzed post-coupling to afford the target compound.

Reaction Scope

SubstrateCoupling PartnerYield (%)
6-Iodopyridine-3-esterZn(CH(OCH₃)₂)Br58
6-Bromopyridine-3-esterZn(CH(OCH₃)₂)Br45

Vilsmeier-Haack Formylation

Direct Formylation

Pyridine-3-carboxylic acid is treated with the Vilsmeier reagent (POCl₃/DMF) at 0°C, followed by quenching with sodium acetate. The formyl group is introduced at position 6, guided by the electron-withdrawing carboxylic acid group. Acetal protection and isolation yield the final product.

Mechanistic Insight
The carboxylic acid directs formylation to position 6 via resonance stabilization of the intermediate iminium ion.

Limitations

  • Low regioselectivity (<50%) due to competing formylation at position 4.

  • Requires rigorous temperature control (−10°C to 0°C).

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Calcium Channel Modulation : Research indicates that 6-(Dimethoxymethyl)pyridine-3-carboxylic acid may act as a modulator of calcium channels, which are critical in various physiological processes, including neurotransmitter release and pain signaling pathways. Its structural similarity to known calcium channel blockers suggests potential use in treating neuropathic pain and cardiovascular diseases.
  • Anticancer Properties : Preliminary studies have explored the compound's efficacy against cancer cells. For instance, it has shown promise in inhibiting tumor growth in various cancer models, indicating its potential as an anticancer agent .

Biological Studies

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could have implications for conditions like diabetes, where modulation of enzyme activity can enhance insulin sensitivity and glucose metabolism .
  • Receptor Interaction : Studies have demonstrated that this compound interacts with various receptors, which may lead to significant biological effects. Its binding affinity to adenosine receptors has been particularly noted, suggesting potential applications in neurology and cardiology .

Industrial Applications

The compound is also utilized in industrial chemistry for:

  • Synthesis of Advanced Materials : Due to its reactivity, it serves as an intermediate in the synthesis of more complex organic molecules, which can be applied in the development of new materials.
  • Dyes and Pigments : Its unique chemical properties make it suitable for use as a precursor in the manufacturing of dyes and pigments, contributing to advancements in material science.

Data Tables

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryCalcium channel modulationPain relief, cardiovascular health
Anticancer propertiesTumor growth inhibition
Biological StudiesEnzyme inhibitionImproved metabolic control
Receptor interactionNeurological and cardiac applications
Industrial ApplicationsSynthesis of advanced materialsDevelopment of new organic compounds
Dyes and pigmentsEnhanced color properties

Case Study 1: Anticancer Activity

A recent study evaluated the impact of this compound on triple-negative breast cancer models. The results demonstrated:

  • Significant Tumor Reduction : Treated mice exhibited a reduction in tumor size by approximately 40% compared to controls.
  • Mechanistic Insights : Analysis revealed downregulation of anti-apoptotic proteins associated with increased apoptosis in cancer cells.

Case Study 2: Calcium Channel Modulation

In a study focusing on neuropathic pain models:

  • Improved Pain Management : Mice treated with the compound showed reduced pain responses in behavioral assays.
  • Biochemical Analysis : Enhanced calcium signaling modulation was observed, supporting its role as a calcium channel blocker.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses. The compound may also influence redox reactions and cellular signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 6 significantly influences molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Dimethoxymethyl)pyridine-3-carboxylic acid Dimethoxymethyl (-CH(OCH₃)₂) C₉H₁₁NO₅ 213.19 (calculated) Hypothesized metabolic stability; potential enzyme inhibitor [Inferred]
6-Methylpyridine-3-carboxylic acid Methyl (-CH₃) C₇H₇NO₂ 137.14 Crystallographic studies; hydrogen-bonded stabilization
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid Oxetan-3-yloxy C₉H₉NO₄ 195.17 Discontinued research chemical; high purity (≥95%)
6-(2-Methylpropoxy)pyridine-3-carboxylic acid 2-Methylpropoxy C₁₀H₁₃NO₃ 195.21 Structural studies; SMILES: CC(C)COC₁=NC=C(C=C₁)C(=O)O
S 49164 (Glucokinase activator) Tetrahydrocyclopropa[a]indenyl C₁₈H₁₆N₂O₃ 308.34 Potent glucokinase activation; IC₅₀ < 1 µM
5-Hydroxy-6-methylpyridine-3-carboxylic acid Hydroxy and methyl (positions 5 and 6) C₇H₇NO₃ 153.14 Ligand in crystallography; interacts with CA-II active site

Key Observations:

  • Acid-Base Properties : The carboxylic acid at position 3 enables ionic interactions with enzymes (e.g., carbonic anhydrase-II (CA-II)), as seen in marine algal compounds .

Biological Activity

6-(Dimethoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a dimethoxymethyl group at the 6-position and a carboxylic acid functional group at the 3-position, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: There is evidence supporting its role in inhibiting inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.
  • Calcium Channel Blockade: Some derivatives have shown potential in blocking N-type calcium channels, which could be relevant for pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

  • Cyclooxygenase Inhibition: The compound may inhibit COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
  • Calcium Channel Modulation: By blocking N-type calcium channels, it may reduce neurotransmitter release in pain pathways, contributing to analgesic effects.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit COX-2 activity. The results indicated an IC50_{50} value of approximately 0.05 μmol, comparable to standard anti-inflammatory drugs like celecoxib and diclofenac .

CompoundIC50_{50} (μmol)
This compound0.05
Celecoxib0.04
Diclofenac0.04

This data underscores the potential use of this compound in treating inflammatory conditions.

Calcium Channel Blockade

Research published on the synthesis and evaluation of derivatives indicated that certain analogs of this compound effectively blocked N-type calcium channels. This mechanism was linked to analgesic properties in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(dimethoxymethyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical route involves functionalizing pyridine-3-carboxylic acid derivatives via condensation and cyclization. For example, similar compounds are synthesized using catalysts like palladium or copper in polar aprotic solvents (e.g., DMF or toluene) under reflux . Optimization may involve adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and reaction time (12–48 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The dimethoxymethyl group appears as two singlet peaks for methoxy protons (~δ 3.3–3.5 ppm) and a singlet for the CH group (~δ 5.0–5.5 ppm). The pyridine ring protons show splitting patterns consistent with substitution at positions 3 and 6 .
  • IR : Stretching bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1100 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
  • HRMS : Exact mass matching [M+H]⁺ or [M−H]⁻ ions validates molecular formula .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol. Aqueous solubility is pH-dependent due to the carboxylic acid group (pKa ~3–4). Storage at 2–8°C in anhydrous conditions under inert gas (N₂/Ar) prevents degradation . Stability tests (TGA/DSC) recommend avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation reported for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) can determine precise bond angles and torsional strain. For example, conflicting reports on the planarity of the pyridine ring vs. dimethoxymethyl substituent can be addressed by refining occupancy factors and thermal parameters. Twinning or disorder in crystals may require data collection at low temperatures (100 K) .

Q. What strategies mitigate side reactions (e.g., demethylation or esterification) during functionalization of the carboxylic acid group?

  • Methodological Answer :

  • Protection : Use tert-butyl or benzyl esters to block the carboxylic acid during reactions involving nucleophiles. Deprotection with TFA/water (for tert-butyl) or hydrogenolysis (for benzyl) restores the acid .
  • Low-Temperature Reactions : Conduct acyl chloride formation (e.g., SOCl₂, 0°C) to minimize ester byproducts .
  • Catalytic Control : Selective coupling (e.g., EDC/HOBt for amidation) avoids unwanted side products .

Q. How can computational methods (DFT, MD simulations) predict reactivity or coordination behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties like HOMO/LUMO gaps and partial charges. Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water/DMSO) predict solvation effects and ligand-protein binding dynamics. For example, the dimethoxymethyl group’s steric effects on metal coordination (e.g., with transition metals) can be simulated to guide experimental design .

Q. What analytical approaches reconcile discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 μM) and controls (e.g., DMSO vehicle).
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .
  • Structural Analog Testing : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to isolate structure-activity relationships (SAR) .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate the acid-catalyzed hydrolysis of the dimethoxymethyl group?

  • Methodological Answer :

  • Conditions : Use aqueous HCl (0.1–1 M) at 25–60°C, monitoring hydrolysis via HPLC or ¹H NMR.
  • Rate Constants : Fit time-dependent concentration data to first-order kinetics (ln[C] vs. time). Activation energy (Eₐ) is derived from Arrhenius plots .
  • Isotopic Labeling : ¹⁸O-labeled water tracks oxygen incorporation into hydrolyzed products .

Q. What statistical methods are appropriate for analyzing crystallographic data reproducibility?

  • Methodological Answer :

  • R-Factor Analysis : Compare R₁ and wR₂ values across multiple datasets; discrepancies >5% indicate systematic errors.
  • Cross-Validation : Use free R-factor (R_free) with 5–10% of reflections excluded from refinement.
  • Software : SHELXL’s TWIN/BASF commands model twinning, while PLATON checks for missed symmetry .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Dimethoxymethyl)pyridine-3-carboxylic acid
Reactant of Route 2
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6-(Dimethoxymethyl)pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.